molecular formula C22H26N2O3 B1613875 3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-53-4

3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613875
CAS No.: 898783-53-4
M. Wt: 366.5 g/mol
InChI Key: MPNAKOWRYPVQNM-UHFFFAOYSA-N
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Description

3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmaceutical agents

Scientific Research Applications

3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is the Bcr-Abl protein tyrosine kinase . This kinase is an oncoprotein that is coded by the Bcr-Abl gene of the Philadelphia chromosome, which is often found in neoplastic cells in chronic myelogenous leukemia (CML) . The compound also has an inhibitory effect on other tyrosine kinase targets such as c-Kit and a platelet-derived growth factor receptor .

Mode of Action

Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate acts as an ATP-competitive selective inhibitor of the Bcr-Abl protein tyrosine kinase . It binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, thereby preventing uncontrolled blood cell proliferation .

Biochemical Pathways

The inhibition of Bcr-Abl protein tyrosine kinase by Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate affects the cell proliferation pathway . By inhibiting this kinase, the compound prevents the uncontrolled proliferation of blood cells, which is a characteristic feature of CML .

Result of Action

The result of the action of Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is the inhibition of uncontrolled blood cell proliferation in CML . By inhibiting the Bcr-Abl protein tyrosine kinase, the compound prevents the abnormal proliferation of blood cells, thereby controlling the progression of CML .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone typically involves a multi-step process. One common method involves the reaction of 4-methylpiperazine with ethyl 4-fluorobenzoate to form Ethyl 4-(4-methylpiperazin-1-yl)benzoate . This intermediate is then further reacted with 3-benzoylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-carbonyldiimidazole (CDI) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and control the reaction parameters ensures high yield and purity of the final product. The purification process typically involves crystallization and recrystallization steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaH in DMF with alkyl halides.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Properties

IUPAC Name

ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-6-4-5-19(15-20)21(25)18-9-7-17(8-10-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNAKOWRYPVQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642964
Record name Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-53-4
Record name Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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